2-(dimethylamino)-1,3-thiazole-5-carboxylic acid

Catalog No.
S6443133
CAS No.
25391-92-8
M.F
C6H8N2O2S
M. Wt
172.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(dimethylamino)-1,3-thiazole-5-carboxylic acid

CAS Number

25391-92-8

Product Name

2-(dimethylamino)-1,3-thiazole-5-carboxylic acid

IUPAC Name

2-(dimethylamino)-1,3-thiazole-5-carboxylic acid

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

InChI

InChI=1S/C6H8N2O2S/c1-8(2)6-7-3-4(11-6)5(9)10/h3H,1-2H3,(H,9,10)

InChI Key

ZZOFKRCGNGOPKB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(S1)C(=O)O

2-(Dimethylamino)-1,3-thiazole-5-carboxylic acid is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound features a dimethylamino group, a carboxylic acid group, and a thiazole ring, which contribute to its unique chemical properties. The molecular formula of this compound is C7H10N2O2SC_7H_{10}N_2O_2S, and it has a molecular weight of approximately 174.23 g/mol .

The chemical reactivity of 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid can be attributed to its functional groups:

  • Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
  • Reduction: It can be reduced to yield alcohols or aldehydes.
  • Substitution: Various nucleophiles can react with the thiazole ring, leading to substituted thiazole derivatives depending on the nucleophile used.

Research indicates that 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid exhibits potential biological activities. Its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the thiazole ring may participate in π-π stacking interactions. These interactions suggest potential applications in antimicrobial and anticancer research, although further studies are required to elucidate its full biological profile .

The synthesis of 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid typically involves cyclization reactions of appropriate precursors. A common method includes:

  • Reacting 2-bromo-4-methylthiazole with dimethylamine.
  • Using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
  • Conducting the reaction at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and purity, followed by purification techniques like recrystallization or chromatography .

2-(Dimethylamino)-1,3-thiazole-5-carboxylic acid has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives.
  • Biology: The compound is investigated for its potential antimicrobial and anticancer properties.
  • Medicine: It is explored for drug development as a scaffold for designing new therapeutic agents.
  • Industry: Utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties.

Interaction studies of 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid focus on its binding affinity and specificity towards biological targets. The compound's ability to form hydrogen bonds and engage in electrostatic interactions makes it a candidate for further investigation in drug design and development. Understanding these interactions can help elucidate its potential therapeutic effects and guide modifications for enhanced efficacy.

Several compounds share structural similarities with 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acidC7H8ClN2O2SContains chlorine substituent enhancing reactivity
2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acidC8H8N2O2S2Incorporates a thieno ring structure
1-Oxopropan-2-yl]amino]-1,3-thiazole-5-carboxylic acidC9H13N3O3SContains an oxopropyl group influencing solubility

Uniqueness: The distinct combination of the dimethylamino group and carboxylic acid group on the thiazole ring gives 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid unique properties that enhance solubility and reactivity compared to other similar compounds. Its specific interactions with biological targets also set it apart in terms of potential therapeutic applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

172.03064868 g/mol

Monoisotopic Mass

172.03064868 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-25-2023

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